

The Industrial Potential of Cerium-140: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cerium-140 (^{140}Ce) is the most abundant and only theoretically stable isotope of the rare-earth element cerium, constituting approximately 88.45% of natural cerium.[\[1\]](#)[\[2\]](#)[\[3\]](#) While isotopically pure ^{140}Ce has limited direct industrial use, its high natural abundance means that the properties and applications of natural cerium and its compounds are predominantly governed by this isotope. This guide explores the current and potential industrial applications of ^{140}Ce , with a focus on its role as a precursor for medical radioisotopes and the extensive applications of its oxide in catalysis, advanced materials, and biomedicine.

Core Properties of Cerium-140

A comprehensive understanding of the nuclear, physical, and chemical properties of ^{140}Ce is essential for its application. Key quantitative data are summarized in the tables below.

Table 1: Nuclear and Atomic Properties of Cerium-140

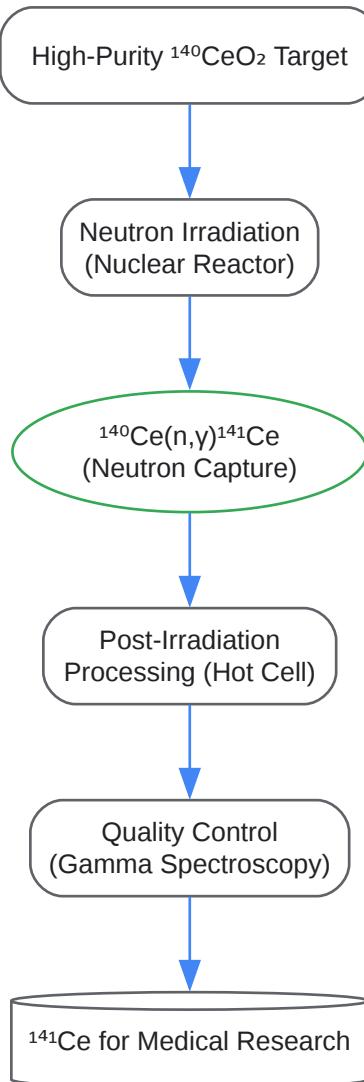
Property	Value	Units
Atomic Number (Z)	58	-
Mass Number (A)	140	-
Neutron Number (N)	82	-
Natural Abundance	88.449 (51)	%
Atomic Mass	139.9054387	Da
Isotopic Mass	139.90544(2)	u
Mass Excess	-88.08207	MeV
Nuclear Binding Energy	1172.69036908	MeV
Nuclear Spin (I)	0	-
Half-life	Stable	-

Sources: [\[1\]](#) [\[4\]](#) [\[5\]](#) [\[6\]](#)

Table 2: Physical and Chemical Properties of Cerium (predominantly ^{140}Ce)

Property	Value	Units
Density (at 20°C)	6.770	g/cm ³
Melting Point	1068	K
Boiling Point	3716	K
Atomic Radius	181.8	pm
Electronegativity (Pauling)	1.12	-
Common Oxidation States	+3, +4	-
Crystal Structure	DHCP (β -Ce) / FCC (γ -Ce)	-
Thermal Conductivity	11.3	W/(m·K)

Sources:[5][7][8]


Nuclear Applications: Production of Medical Radioisotopes

One of the most significant industrial applications of isotopically enriched ^{140}Ce is as a starting material for the production of medically relevant radioisotopes, particularly Cerium-141 (^{141}Ce).

Production of Cerium-141

^{141}Ce is a beta and gamma-emitting radionuclide with a half-life of 32.5 days, making it a candidate for therapeutic and diagnostic applications in nuclear medicine.[9][10] It is produced via neutron capture by ^{140}Ce .

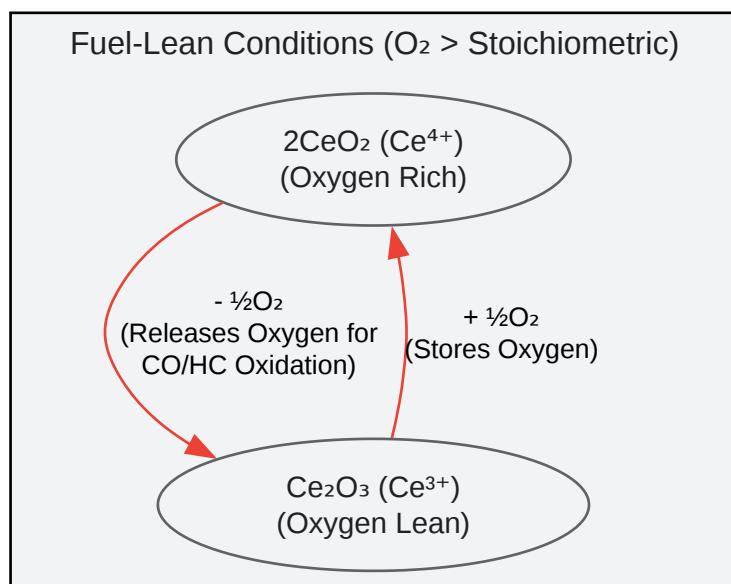
- **Target Preparation:** High-purity **Cerium-140** oxide ($^{140}\text{CeO}_2$) powder is used as the target material. The powder is encapsulated in a suitable container, such as quartz or aluminum, to withstand reactor conditions.
- **Irradiation:** The encapsulated target is placed in a nuclear research reactor and exposed to a high flux of thermal neutrons. The ^{140}Ce nuclei absorb neutrons, undergoing the nuclear reaction: $^{140}\text{Ce}(n,\gamma)^{141}\text{Ce}$.[9][11] Thermal neutrons are most effective for this reaction.[11]
- **Post-Irradiation Processing:** After irradiation for a predetermined period (e.g., several days), the target is removed from the reactor.[9] Due to the activation of the target material and potential impurities, handling must be performed in a hot cell with appropriate radiation shielding.
- **Quality Control:** The resulting ^{141}Ce is assayed for its activity and radionuclidic purity using gamma-ray spectroscopy to detect the characteristic 145.4 keV gamma emission of ^{141}Ce .[9][10]

Workflow for ^{141}Ce Production[Click to download full resolution via product page](#)

Workflow for the production of Cerium-141.

Catalysis: The Role of Ceria (CeO_2)

The most significant industrial application of cerium, and by extension ^{140}Ce , is in the form of cerium(IV) oxide (CeO_2), or ceria. Its utility in catalysis stems from its ability to easily cycle


between Ce^{4+} and Ce^{3+} oxidation states, which facilitates the storage and release of oxygen. [12]

Automotive Catalytic Converters

Ceria is a crucial component in three-way catalytic converters (TWCs), which are designed to simultaneously reduce emissions of nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons.[13]

Mechanism of Action: Ceria acts as an oxygen storage component. Under fuel-lean (oxygen-rich) conditions, it stores oxygen by converting Ce_2O_3 to CeO_2 . Under fuel-rich (oxygen-poor) conditions, it releases oxygen for the oxidation of CO and hydrocarbons, with CeO_2 being reduced back to Ce_2O_3 .[12][13] This buffering capacity widens the operational window of the catalyst, ensuring high conversion efficiency under fluctuating exhaust conditions.

Ceria Redox Cycle in Catalytic Converters

[Click to download full resolution via product page](#)

The $\text{CeO}_2/\text{Ce}_2\text{O}_3$ redox cycle in catalysis.

This protocol determines the temperature at which the catalyst becomes 50% effective (T_{50}).

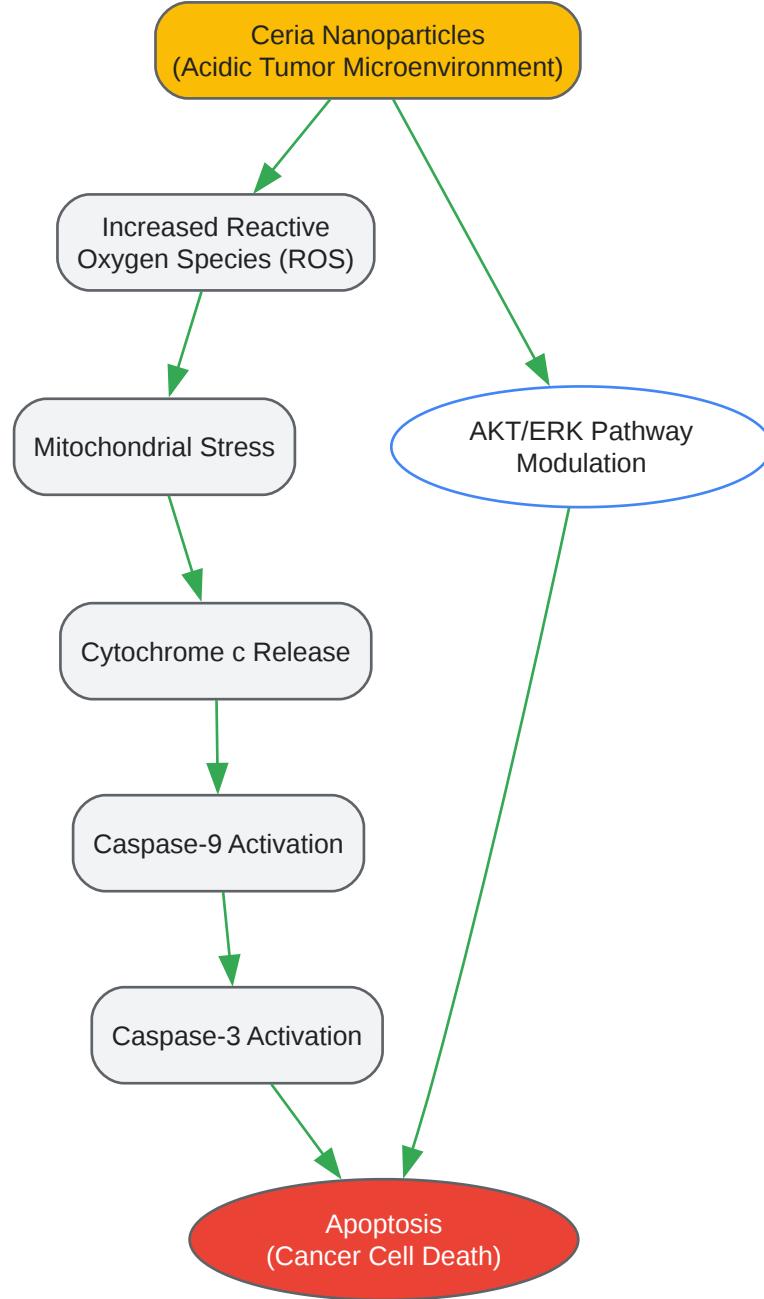
[12]

- Setup: A packed-bed microreactor is loaded with the ceria-based catalyst. A gas line feeds a simulated exhaust gas mixture (containing CO, hydrocarbons, NO_x, and O₂) through the reactor. Thermocouples monitor the catalyst bed temperature, and a gas analyzer (e.g., mass spectrometer or infrared gas analyzer) is placed downstream.
- Procedure: The catalyst is heated in controlled increments (e.g., 20-25°C per step). At each temperature, the system is allowed to stabilize.
- Analysis: The composition of the gas exiting the reactor is continuously measured to determine the concentrations of reactants (e.g., CO) and products (e.g., CO₂).
- Calculation: The conversion percentage is calculated at each temperature point using the formula: % Conversion = $\frac{[\text{Reactant}]_{\text{in}} - [\text{Reactant}]_{\text{out}}}{[\text{Reactant}]_{\text{in}}} \times 100$
- Data Interpretation: A "light-off curve" is generated by plotting the conversion percentage against temperature. The T_{50} is the temperature at which 50% conversion is achieved.[12]

Advanced Materials: Chemical Mechanical Planarization (CMP)

Cerium oxide is the premier abrasive for polishing glass and is widely used in the semiconductor industry for Chemical Mechanical Planarization (CMP).[14] CMP is a process that uses a chemical slurry and mechanical polishing to achieve highly flat and smooth surfaces, which is critical for manufacturing integrated circuits.

The effectiveness of ceria in CMP is attributed to a combination of its mechanical hardness and its chemical reactivity with silicon dioxide (SiO₂) surfaces.[14][15] The process involves the formation of Ce-O-Si bonds, which weakens the Si-O-Si network of the substrate, facilitating material removal.


Biomedical Applications: Ceria Nanoparticles in Drug Development

Recent research has focused on the use of cerium oxide nanoparticles (nanoceria) in medicine, particularly in cancer therapy and drug delivery. The biological activity of nanoceria is linked to its enzyme-mimetic properties and its pH-dependent pro-oxidant and anti-oxidant behaviors.[\[16\]](#)[\[17\]](#)

Mechanism of Action in Cancer Therapy

In the acidic microenvironment of tumors, nanoceria can act as a pro-oxidant, generating reactive oxygen species (ROS) that induce oxidative stress and lead to cancer cell apoptosis.[\[16\]](#) Conversely, in the neutral pH of healthy tissue, it can act as an antioxidant, scavenging ROS and potentially protecting normal cells from damage during treatments like radiotherapy.[\[16\]](#) Studies have shown that nanoceria can induce apoptosis in tumor cells by triggering mitochondrion-mediated signaling pathways, involving the release of cytochrome c and the activation of caspases.[\[16\]](#) It can also influence key signaling pathways like AKT/ERK.[\[18\]](#)[\[19\]](#)

Signaling Pathway of Nanoceria-Induced Apoptosis in Cancer Cells

[Click to download full resolution via product page](#)

Nanoceria's pro-oxidant effect in cancer cells.

Various methods are employed to synthesize ceria nanoparticles with controlled size and morphology, which are critical for their biological activity. The precipitation method is a common approach.

- Precursor Solution: A cerium salt, such as cerium nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), is dissolved in deionized water.[20]
- Precipitation: A precipitating agent, like ammonium hydroxide or oxalic acid, is added dropwise to the cerium salt solution under vigorous stirring.[21] The pH of the solution is a critical parameter to control the size of the nanoparticles.[20]
- Aging and Washing: The resulting precipitate is aged for a period, then collected by centrifugation. It is washed repeatedly with deionized water and ethanol to remove impurities.
- Drying and Calcination: The washed precipitate is dried in an oven. Subsequently, it is calcined (heated at a high temperature, e.g., 400-600°C) to form crystalline CeO_2 nanoparticles.[20]
- Surface Functionalization (Optional): For drug delivery, the nanoparticle surface can be coated with polymers like polyethylene glycol (PEG) or alginate to improve stability, biocompatibility, and drug-loading capacity.[2][18]

Conclusion

While isotopically pure **Cerium-140** has niche applications, primarily in nuclear physics and as a precursor for ^{141}Ce , its high natural abundance makes it the cornerstone of cerium's broad industrial utility. The unique redox chemistry of cerium oxide, a direct consequence of the electronic structure of the cerium atom, enables its critical role in catalysis for environmental protection and in advanced materials processing. Furthermore, the emerging biomedical applications of nanoceria highlight a promising future for cerium-based materials in drug development and therapy, where the specific properties of the ^{140}Ce nucleus and its surrounding electron cloud continue to be exploited in innovative ways. Further research into isotope-specific effects in these applications could unlock even more advanced functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium-140 - isotopic data and properties [chemlin.org]
- 2. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopes of cerium - Wikipedia [en.wikipedia.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. buyisotope.com [buyisotope.com]
- 6. WebElements Periodic Table » Cerium » isotope data [webelements.com]
- 7. Cerium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 8. Cerium | Ce (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physics.stackexchange.com [physics.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. researchgate.net [researchgate.net]
- 15. library.oapen.org [library.oapen.org]
- 16. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alendronate-anchored PEGylation of ceria nanoparticles promotes human hepatoma cell proliferation via AKT/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Industrial Potential of Cerium-140: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079874#potential-industrial-applications-of-cerium-140\]](https://www.benchchem.com/product/b079874#potential-industrial-applications-of-cerium-140)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com